

# Application Notes and Protocols for Ascr#18

## Treatment to Induce Plant Resistance

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### Compound of Interest

Compound Name: Ascr#18

Cat. No.: B10828513

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## Introduction

Ascaroside #18 (**ascr#18**) is a nematode-derived pheromone that has been identified as a potent elicitor of plant immune responses.[1][2][3] As a Nematode-Associated Molecular Pattern (NAMP), **ascr#18** is recognized by plants, triggering a broad-spectrum resistance against a variety of pathogens, including viruses, bacteria, fungi, oomycetes, and nematodes.[3][4] This document provides detailed application notes and experimental protocols for the use of **ascr#18** to induce resistance in plants, summarizing key quantitative data and visualizing the underlying signaling pathways and experimental workflows.

## Mechanism of Action

**Ascr#18**-induced plant resistance is mediated by at least two distinct signaling pathways:

- **Pattern-Triggered Immunity (PTI):** **Ascr#18** is recognized by the leucine-rich repeat receptor kinase NILR1.[1][2] This recognition activates downstream signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) and the induction of defense-related genes associated with the salicylic acid (SA) and jasmonic acid (JA) pathways.[2][3][4] This response is a hallmark of MAMP-triggered immunity.[3]
- **Auxin Signaling Suppression:** **Ascr#18** treatment has been shown to downregulate auxin transport and signaling genes, such as the auxin influx carrier AUX1 and the auxin-

responsive genes SAUR69 and IAA27.[1][5] This suppression of auxin signaling is a novel defense mechanism that can operate independently of the classical PTI responses and the NLR1 receptor.[1][5] By modulating auxin pathways, which are often manipulated by pathogens to facilitate infection, **ascr#18** enhances plant resistance.

## Data Summary

The following tables summarize quantitative data from various studies on the efficacy of **ascr#18** treatment.

Table 1: Efficacy of **ascr#18** Against Various Pathogens in Arabidopsis thaliana

Pathogen	Ascr#18 Concentration	Application Method	Efficacy	Reference
Pseudomonas syringae pv. tomato DC3000	1 µM	Root treatment for 24h	Reduced bacterial growth	[3]
Turnip Crinkle Virus (TCV)	1 µM	Root treatment for 24h	Enhanced resistance, reduced viral replication	[3]
Heterodera schachtii (cyst nematode)	10 nM	Root pretreatment	Significantly reduced infection	[3]
Meloidogyne incognita (root-knot nematode)	10 nM	Root pretreatment	Significantly reduced infection	[3]
Heterodera schachtii	0.001, 0.01, 1 µM	Root pretreatment for 24h	Significantly lower numbers of females and total nematodes	[1]

Table 2: Efficacy of **ascr#18** in Economically Important Crops

Crop	Pathogen	Ascr#18 Concentration	Application Method	Efficacy	Reference
Wheat	Puccinia triticina (leaf rust)	0.01 nM - 10 $\mu$ M	Leaf spray 24h before inoculation	Reduced number of rust pustules by 55% to over 80%	<a href="#">[6]</a> <a href="#">[7]</a>
Soybean	Viral, bacterial, and oomycete pathogens	Low nM to low $\mu$ M	Not specified	Partial to strong protection	<a href="#">[4]</a>
Maize, Rice	Various pathogens	Low nM to low $\mu$ M	Not specified	Partial to strong protection	<a href="#">[4]</a>

## Experimental Protocols

### Protocol 1: Induction of Resistance to Bacterial Pathogens in *Arabidopsis thaliana*

Objective: To assess the ability of **ascr#18** to induce resistance against *Pseudomonas syringae* in *Arabidopsis*.

Materials:

- *Arabidopsis thaliana* plants (e.g., Col-0)
- **Ascr#18** stock solution (e.g., 1 mM in DMSO)
- Sterile water
- *Pseudomonas syringae* pv. tomato DC3000 culture
- 10 mM MgCl<sub>2</sub>

- Syringes without needles
- Petri dishes with appropriate growth medium (e.g., King's B)
- Microcentrifuge tubes

#### Procedure:

- Plant Preparation: Grow *Arabidopsis thaliana* plants under standard conditions for 4-5 weeks.
- **Ascr#18** Treatment: Prepare a 1  $\mu$ M working solution of **ascr#18** in sterile water. Partially immerse the roots of the *Arabidopsis* plants in the **ascr#18** solution for 24 hours. For the control group, immerse roots in sterile water.
- Pathogen Inoculation:
  - Grow *P. syringae* on King's B medium.
  - Resuspend the bacteria in 10 mM MgCl<sub>2</sub> to a final concentration of  $1 \times 10^5$  cfu/mL.
  - Infiltrate the bacterial suspension into the abaxial side of the leaves using a needleless syringe.
- Assessment of Resistance:
  - Three days post-inoculation, collect leaf discs from the inoculated leaves.
  - Homogenize the leaf discs in 10 mM MgCl<sub>2</sub>.
  - Plate serial dilutions of the homogenate on King's B medium.
  - Incubate at 28°C for 2 days and count the colony-forming units (CFU) to determine bacterial growth.

## Protocol 2: Induction of Resistance to Nematodes in *Arabidopsis thaliana*

Objective: To evaluate the effect of **ascr#18** on resistance to cyst nematodes.

Materials:

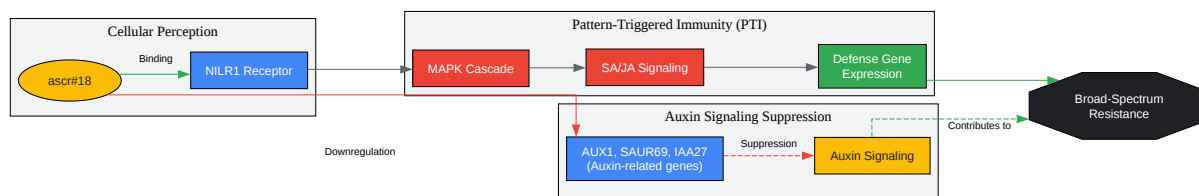
- Arabidopsis thaliana Col-0 seeds
- KNOP media plates
- **Ascr#18** stock solution
- Sterile water
- Heterodera schachtii infective stage juveniles (J2s)
- Leica stereomicroscope

Procedure:

- Plant Growth: Grow Arabidopsis seedlings on KNOP media for 12 days.
- **Ascr#18** Treatment:
  - Prepare **ascr#18** solutions at concentrations of 0.001, 0.01, and 1  $\mu$ M in sterile water.
  - Treat each 12-day-old seedling with 1 mL of the respective **ascr#18** solution or sterile water (mock control) 24 hours prior to inoculation.[\[1\]](#)
- Nematode Inoculation:
  - Inoculate each plant with 60-70 H. schachtii J2s.[\[1\]](#)
- Data Collection:
  - At 12 days post-inoculation (dpi), count the number of male and female nematodes using a stereomicroscope.[\[1\]](#)
  - At 14 dpi, measure the size of the females and their associated syncytia.[\[1\]](#)

## Visualizations

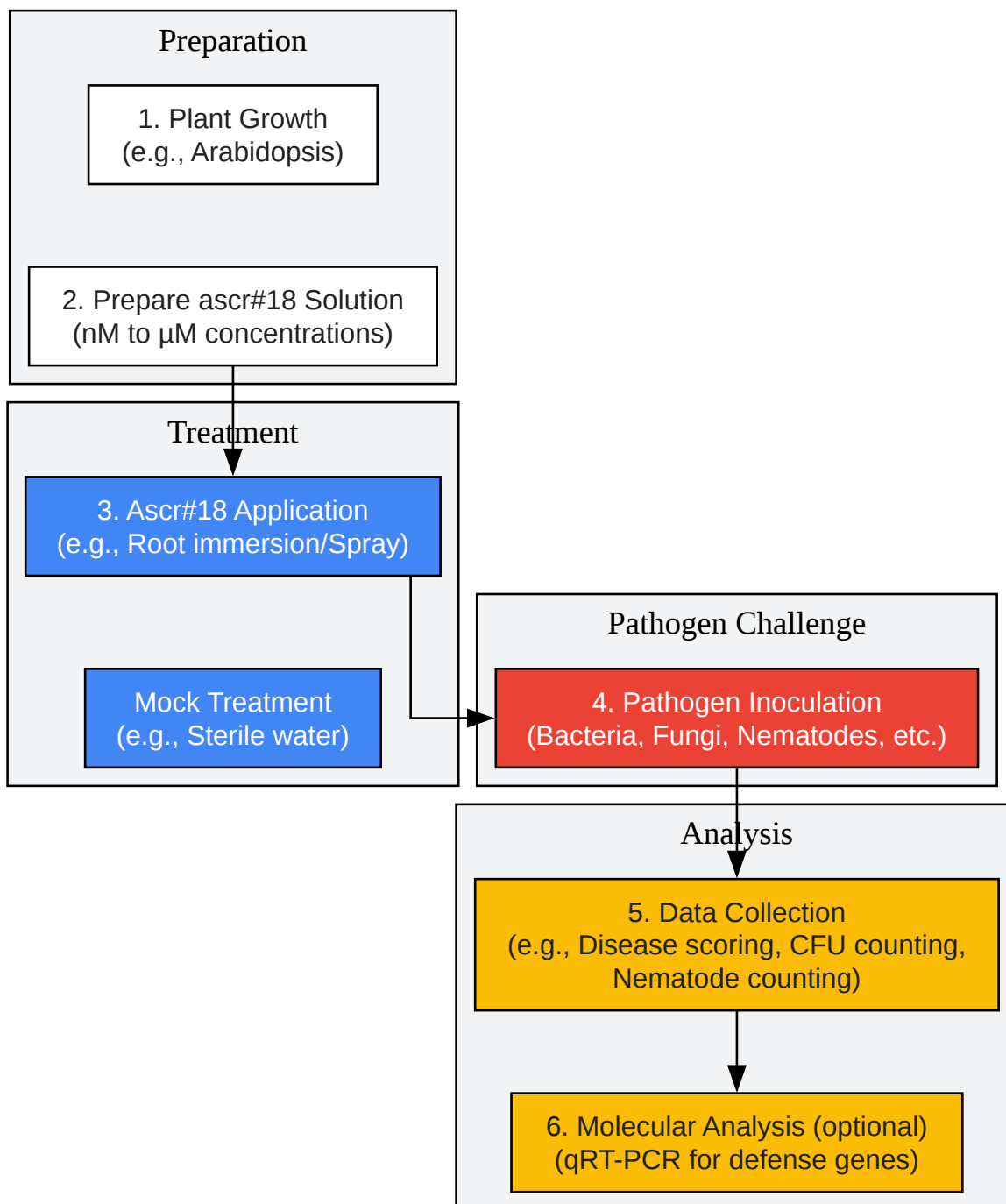
### Signaling Pathways



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Caption: **Ascr#18** signaling pathways leading to plant resistance.

## Experimental Workflow



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Caption: General experimental workflow for **ascr#18** treatment.

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